molecular formula C8H16ClNO2 B1473562 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride CAS No. 1365836-77-6

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Cat. No.: B1473562
CAS No.: 1365836-77-6
M. Wt: 193.67 g/mol
InChI Key: WOYNDDYMHRBIQJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Biological Activity

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of medicinal chemistry. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₇H₁₄ClN
  • Molecular Weight : 161.64 g/mol
  • CAS Number : 1365836-77-6

The compound exhibits various biochemical properties that make it a candidate for therapeutic applications. It has been noted for its ability to interact with multiple enzymes and receptors, influencing various signaling pathways.

1. Enzyme Interaction

This compound has been shown to inhibit specific kinases. Kinases are critical in transferring phosphate groups to proteins, thus modulating cellular functions such as proliferation and apoptosis.

2. Cellular Effects

Research indicates that this compound can significantly affect cell viability and function:

  • Cytotoxicity : It demonstrates cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC₅₀ values ranging from 0.75 to 4.15 μM.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of proteins like p53 and Bax, which are crucial in the apoptotic pathway.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Kinase Inhibition

The compound inhibits cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

2. Signal Transduction Modulation

By affecting various signaling pathways, this compound can regulate processes such as:

  • Cell proliferation
  • Apoptosis
  • Cellular metabolism

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibits the growth of breast cancer cells. The mechanism involved caspase activation and modulation of apoptotic protein expression.

Study 2: Opioid Receptor Interaction

Research on analogs derived from this compound showed that modifications could lead to potent opioid receptor antagonists. For instance, a related compound exhibited high μ-opioid receptor antagonist activity with a Kₑ value of 1.24 ± 0.23 nM, indicating potential therapeutic applications in pain management .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC₅₀ Values
This compoundStructureAnticancer0.75–4.15 μM
(2S)-Mdcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂Structureμ-opioid antagonistKₑ μ = 1.24 ± 0.23 nM

Properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)6-9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYNDDYMHRBIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.